molecular formula C5H11FN2 B13507123 Rel-(3R,4R)-3-fluoropiperidin-4-amine

Rel-(3R,4R)-3-fluoropiperidin-4-amine

Katalognummer: B13507123
Molekulargewicht: 118.15 g/mol
InChI-Schlüssel: DEVLCRJHRJHMCX-RFZPGFLSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac-(3R,4R)-3-fluoropiperidin-4-amine is a chiral compound with significant potential in various scientific fields. It is a fluorinated derivative of piperidine, a six-membered ring containing one nitrogen atom. The presence of fluorine in the compound enhances its chemical properties, making it a valuable molecule for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4R)-3-fluoropiperidin-4-amine typically involves the fluorination of piperidine derivatives. One common method is the nucleophilic substitution reaction, where a suitable leaving group on the piperidine ring is replaced by a fluorine atom. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor under controlled conditions .

Industrial Production Methods

Industrial production of rac-(3R,4R)-3-fluoropiperidin-4-amine may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production .

Analyse Chemischer Reaktionen

Types of Reactions

rac-(3R,4R)-3-fluoropiperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

rac-(3R,4R)-3-fluoropiperidin-4-amine has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of rac-(3R,4R)-3-fluoropiperidin-4-amine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to target proteins, influencing their activity. This can lead to modulation of neurotransmitter systems, enzyme inhibition, or activation of specific receptors, depending on the application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

rac-(3R,4R)-3-fluoropiperidin-4-amine stands out due to its specific fluorination pattern, which imparts unique chemical and biological properties. The presence of the fluorine atom enhances its stability, lipophilicity, and binding affinity, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C5H11FN2

Molekulargewicht

118.15 g/mol

IUPAC-Name

(3R,4R)-3-fluoropiperidin-4-amine

InChI

InChI=1S/C5H11FN2/c6-4-3-8-2-1-5(4)7/h4-5,8H,1-3,7H2/t4-,5-/m1/s1

InChI-Schlüssel

DEVLCRJHRJHMCX-RFZPGFLSSA-N

Isomerische SMILES

C1CNC[C@H]([C@@H]1N)F

Kanonische SMILES

C1CNCC(C1N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.